molecular formula C23H30ClN5O2 B2866544 N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941914-19-8

N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2866544
CAS No.: 941914-19-8
M. Wt: 443.98
InChI Key: TZAIRKSRPKIYCY-UHFFFAOYSA-N
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Description

N1-(2-Chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound featuring a bis-amide (oxalamide) core flanked by two distinct aromatic and heterocyclic substituents. The 2-chlorophenyl group at the N1 position contributes lipophilicity, while the N2 side chain incorporates a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety. The oxalamide linker, a diamide derivative of oxalic acid, provides rigidity and hydrogen-bonding capacity, which may enhance target binding specificity compared to simpler amides .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O2/c1-27(2)18-10-8-17(9-11-18)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-20-7-5-4-6-19(20)24/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAIRKSRPKIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

W-15 and W-18 (Piperidinyl Sulfonamide Derivatives)

W-15 and W-18 are sulfonamide-based analogs with 2-phenylethyl-2-piperidinyl scaffolds (Fig. 1 in ). Key differences include:

  • Core Structure: W-15/W-18 use sulfonamide linkers, whereas the target compound employs an oxalamide.
  • Heterocyclic Moieties : The target compound’s 4-methylpiperazine (a six-membered ring with two nitrogen atoms) differs from W-15/W-18’s piperidine (one nitrogen). Piperazines are more basic and may engage in stronger ionic interactions, altering receptor selectivity .
  • Substituents: The 4-(dimethylamino)phenyl group in the target compound introduces electron-donating effects, which could modulate binding to serotonin or adrenergic receptors, unlike the nitro or chloro groups in W-15/W-18 .

Fentanyl (4-Piperidinyl Opioid)

Fentanyl shares a phenylethyl-piperidinyl backbone but differs critically:

  • Piperidine Position: Fentanyl’s 4-piperidinyl group is essential for µ-opioid receptor agonism. The target compound’s 4-methylpiperazine may redirect activity toward non-opioid targets (e.g., kinases or neurotransmitter transporters) due to altered steric and electronic profiles .

N-Substituted 2-Arylacetamides

Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () highlight:

  • Amide vs. Oxalamide : Simple acetamides exhibit planar amide groups that form hydrogen-bonded dimers (e.g., R22(10) motifs in ). The oxalamide’s dual amide bonds may enable more extensive intermolecular interactions, improving crystallinity but reducing solubility .
  • Aromatic Substitution : The 2-chlorophenyl group in the target compound likely enhances lipophilicity compared to dichlorophenyl or bromophenyl groups in acetamide derivatives, impacting membrane permeability .

PROTACs and Piperazine-Containing Compounds

Though functionally distinct, PROTACs like AP-PROTAC-2 () share structural motifs:

  • Piperazine Utility : The 4-methylpiperazine in the target compound could act as a solubilizing group or a pharmacophore, similar to its role in PROTACs for enhancing protein degradation efficiency .
  • Amide Linkers: PROTACs often use succinimide or maleimide linkers for covalent binding, whereas the oxalamide in the target compound is non-covalent, suggesting reversible target engagement .

Research Implications

  • Pharmacokinetics : The oxalamide linker and 4-methylpiperazine may confer metabolic stability via resistance to esterase cleavage, but poor solubility could limit oral bioavailability .
  • Target Engagement: The dimethylamino group on the phenyl ring could enhance binding to aminergic receptors (e.g., serotonin receptors), distinguishing it from W-15/W-18’s nitro/chloro groups .
  • Crystallography : Unlike the acetamides in , which form R22(10) dimers, the target compound’s oxalamide might adopt unique packing motifs, influencing formulation strategies .

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